

# In-Depth Technical Guide to Tenoxicam-d4 (CAS Number: 1329834-60-7)

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## Compound of Interest

Compound Name: Tenoxicam-d4

Cat. No.: B590001

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tenoxicam-d4**, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam. This document is intended to serve as a critical resource for professionals in research and development, offering detailed information on its chemical properties, analytical methodologies, and applications.

## Core Compound Data

**Tenoxicam-d4** is a stable isotope-labeled version of Tenoxicam, where four hydrogen atoms on the pyridinyl group have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies of Tenoxicam.

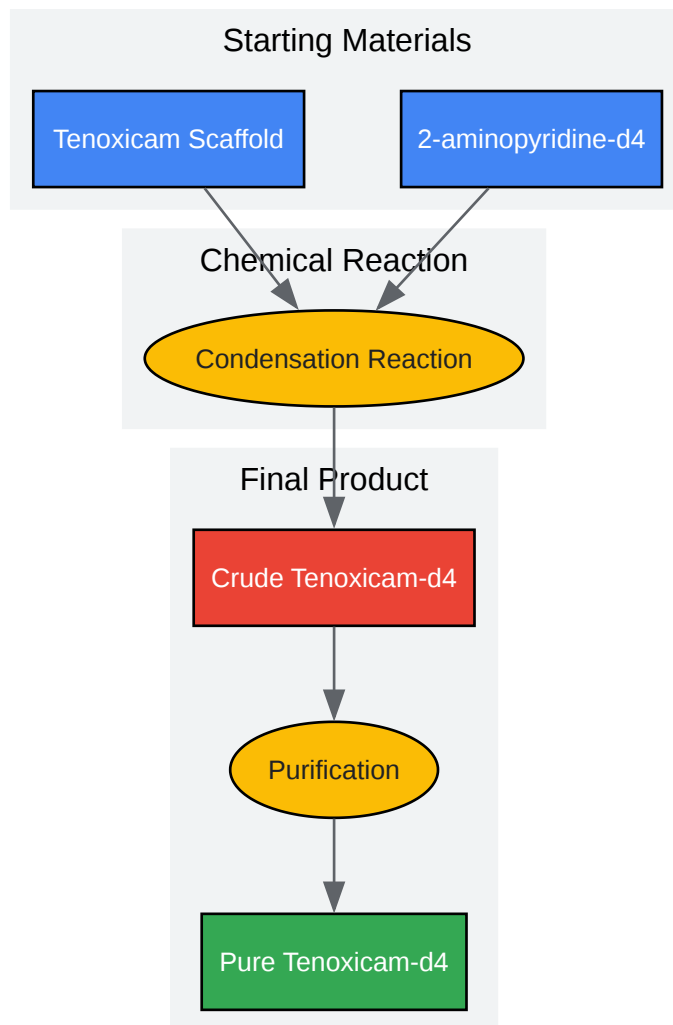
Property	Value	Reference
CAS Number	1329834-60-7	[1][2][3]
Chemical Name	4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide	[4]
Molecular Formula	C <sub>13</sub> H <sub>7</sub> D <sub>4</sub> N <sub>3</sub> O <sub>4</sub> S <sub>2</sub>	[3]
Molecular Weight	341.40 g/mol	[3]
Exact Mass	341.04421 Da	[4]
Unlabeled Exact Mass	337.01910 Da	[4]
Isotopic Purity	98.6%	[4]
d4 Species Abundance	94.5%	[4]

## Synthesis and Manufacturing

The synthesis of **Tenoxicam-d4** is typically achieved through a precursor-based approach to ensure high regioselectivity and isotopic enrichment.[4] The key step involves the condensation of the Tenoxicam scaffold with a deuterated starting material, 2-aminopyridine-d4.[4]

## Synthesis Workflow

## General Synthesis Workflow for Tenoxicam-d4



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Caption: A simplified diagram illustrating the key stages in the synthesis of **Tenoxicam-d4**.

## Analytical Applications and Experimental Protocols

The primary application of **Tenoxicam-d4** is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Tenoxicam in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Its near-identical physicochemical properties to the parent drug ensure similar behavior during sample extraction and analysis, leading to highly accurate and precise quantification.[4]

## LC-MS/MS Protocol for Tenoxicam Quantification

The following is a representative protocol for the determination of Tenoxicam in human plasma using **Tenoxicam-d4** as an internal standard.

### 1. Sample Preparation (Solid-Phase Extraction)

- Objective: To extract Tenoxicam and **Tenoxicam-d4** from plasma and remove interfering substances.
- Procedure:
  - Condition an Oasis® MAX solid-phase extraction cartridge.
  - Load 200 µL of human plasma, previously spiked with **Tenoxicam-d4** internal standard.
  - Wash the cartridge to remove interfering components.
  - Elute the analytes from the cartridge.
  - Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

### 2. Chromatographic Conditions

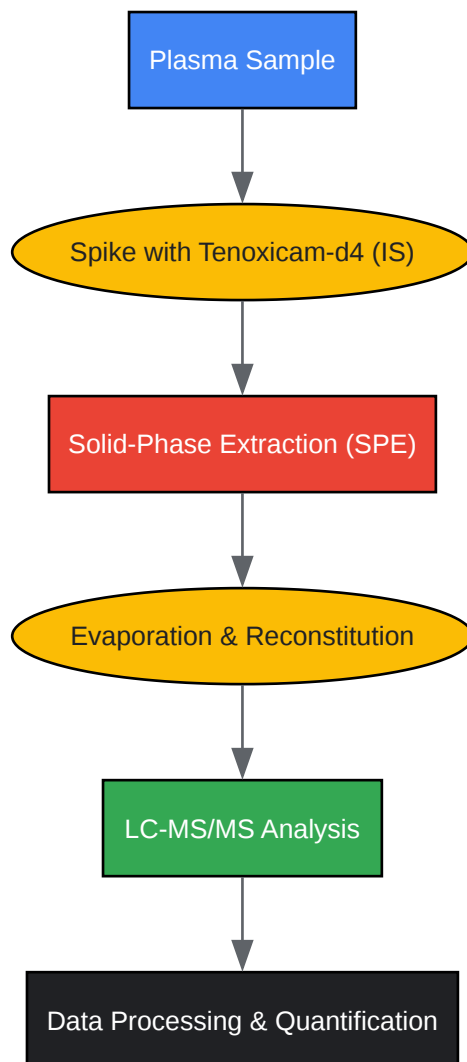
- Objective: To achieve chromatographic separation of Tenoxicam from other matrix components.
- Parameters:
  - Column: Unison UK-C18 (2.0 mm × 100 mm, 3 µm) or equivalent.[6]
  - Mobile Phase: Acetonitrile:10mM ammonium formate buffer (pH 3.0) (50:50, v/v).[6]
  - Flow Rate: 0.20 mL/min.[6]
  - Column Temperature: 37°C.[6]
  - Injection Volume: 10 µL.

### 3. Mass Spectrometric Conditions

- Objective: To detect and quantify Tenoxicam and **Tenoxicam-d4**.
- Parameters:
  - Ionization Mode: Electrospray Ionization (ESI), positive.[\[4\]](#)
  - Detection Mode: Multiple Reaction Monitoring (MRM).[\[6\]](#)
  - MRM Transitions:
    - Tenoxicam: Precursor ion  $[M+H]^+$  → Product ion(s)
    - **Tenoxicam-d4**: Precursor ion  $[M+H]^+$  → Product ion(s)

## Experimental Workflow for Bioanalytical Method

## LC-MS/MS Workflow for Tenoxicam Analysis



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Caption: A flowchart outlining the major steps in the bioanalytical quantification of Tenoxicam.

## Mass Spectrometry Fragmentation

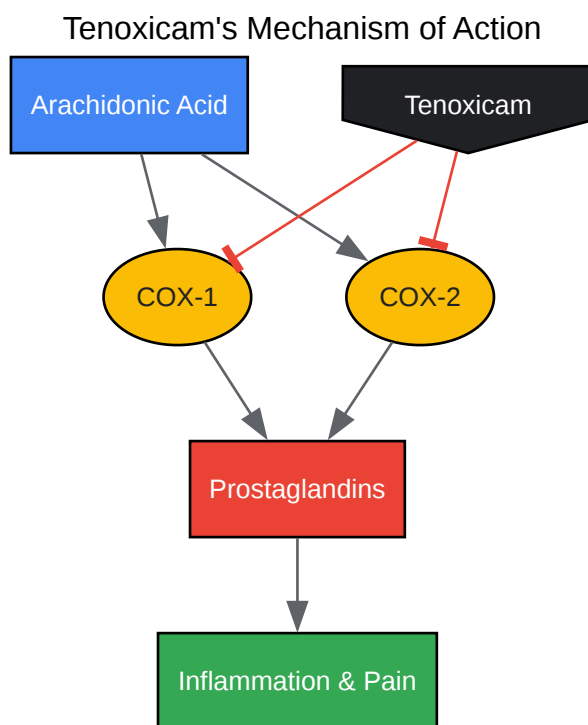
Under positive electrospray ionization conditions, both Tenoxicam and **Tenoxicam-d4** form a protonated molecule  $[M+H]^+$ . Tandem mass spectrometry (MS/MS) of these precursor ions yields characteristic product ions suitable for MRM-based quantification. The fragmentation pattern of **Tenoxicam-d4** is analogous to that of Tenoxicam, with a +4 Da mass shift for fragments that retain the deuterated pyridinyl group.[4]

Compound	Precursor Ion [M+H] <sup>+</sup> (m/z)	Major Product Ions (m/z)	Proposed Structure of Fragment
Tenoxicam	338.02704	121.04, 95.0611, 164.0821	Protonated 2-aminopyridine, Further fragmentation, Thieno-thiazine dioxide core
Tenoxicam-d4	~342	~125, ~99, 164.0821	Protonated 2-aminopyridine-d4, Further fragmentation, Thieno-thiazine dioxide core

Note: The exact m/z values for **Tenoxicam-d4** fragments may vary slightly based on instrumentation and calibration.

## Mechanism of Action: Signaling Pathway

Tenoxicam, the parent compound of **Tenoxicam-d4**, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.



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Caption: A diagram showing the inhibition of COX enzymes by Tenoxicam, leading to reduced prostaglandin synthesis.

This technical guide provides essential information for the effective use of **Tenoxicam-d4** in a research and development setting. For further details on safety and handling, please refer to the manufacturer's Safety Data Sheet (SDS).

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## References

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